![molecular formula C8H17Cl2N5 B2465036 2-Methyl-5-piperidin-3-yl-1,2,4-triazol-3-amine;dihydrochloride CAS No. 2230807-04-0](/img/structure/B2465036.png)
2-Methyl-5-piperidin-3-yl-1,2,4-triazol-3-amine;dihydrochloride
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Overview
Description
The compound “2-Methyl-5-piperidin-3-yl-1,2,4-triazol-3-amine;dihydrochloride” is a chemical with the molecular formula C5H11ClN4. It has a molecular weight of 162.62 .
Synthesis Analysis
While specific synthesis methods for “2-Methyl-5-piperidin-3-yl-1,2,4-triazol-3-amine;dihydrochloride” were not found, there are general methods for synthesizing similar compounds. For instance, two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Physical And Chemical Properties Analysis
The compound “2-Methyl-5-piperidin-3-yl-1,2,4-triazol-3-amine;dihydrochloride” should be stored in a sealed container in a dry room . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Piperidines are six-membered heterocycles containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. These compounds play a crucial role in drug design and are prevalent in pharmaceuticals and alkaloids . The synthesis of substituted piperidines remains an essential task in modern organic chemistry.
Pharmacological Applications
Mitochondrial Pyruvate Carrier (MPC) Inhibition:- 1-methyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid dihydrochloride , also known as UK5099 , selectively inhibits the mitochondrial pyruvate carrier (MPC). The MPC is vital for oxidative phosphorylation, making this compound relevant in energy metabolism research.
- Recent advances include the discovery and biological evaluation of potential drugs containing the piperidine moiety. These studies focus on the pharmacological activity of piperidines .
Other Applications
Chemical Synthesis: Biological Activity:Future Directions
While specific future directions for “2-Methyl-5-piperidin-3-yl-1,2,4-triazol-3-amine;dihydrochloride” were not found in the search results, research into similar compounds continues to be a promising area of study. For example, the discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are often used as synthetic fragments for designing drugs .
Mode of Action
It’s known that piperidine derivatives can undergo intra- and intermolecular reactions leading to the formation of various substituted piperidines . These reactions can potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
It’s known that the compound is a powder at room temperature , which could potentially influence its absorption and distribution in the body.
properties
IUPAC Name |
2-methyl-5-piperidin-3-yl-1,2,4-triazol-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5.2ClH/c1-13-8(9)11-7(12-13)6-3-2-4-10-5-6;;/h6,10H,2-5H2,1H3,(H2,9,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHWXVCIPKQGMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C2CCCNC2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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